molecular formula C16H22N2O3 B11836612 (S)-4-Methyl-2-(1,2,3,4-tetrahydroisoquinoline-2-carboxamido)pentanoic acid

(S)-4-Methyl-2-(1,2,3,4-tetrahydroisoquinoline-2-carboxamido)pentanoic acid

Cat. No.: B11836612
M. Wt: 290.36 g/mol
InChI Key: BLVHPFUYGWDWHI-AWEZNQCLSA-N
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Description

(S)-4-Methyl-2-(1,2,3,4-tetrahydroisoquinoline-2-carboxamido)pentanoic acid is a chiral amino acid derivative featuring a pentanoic acid backbone with a 4-methyl substituent and an amide-linked 1,2,3,4-tetrahydroisoquinoline (TIQ) moiety. The TIQ scaffold is notable for its prevalence in bioactive molecules, including neuroactive and antimicrobial agents.

Properties

Molecular Formula

C16H22N2O3

Molecular Weight

290.36 g/mol

IUPAC Name

(2S)-2-(3,4-dihydro-1H-isoquinoline-2-carbonylamino)-4-methylpentanoic acid

InChI

InChI=1S/C16H22N2O3/c1-11(2)9-14(15(19)20)17-16(21)18-8-7-12-5-3-4-6-13(12)10-18/h3-6,11,14H,7-10H2,1-2H3,(H,17,21)(H,19,20)/t14-/m0/s1

InChI Key

BLVHPFUYGWDWHI-AWEZNQCLSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)N1CCC2=CC=CC=C2C1

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)N1CCC2=CC=CC=C2C1

Origin of Product

United States

Preparation Methods

Dihydroxylation of Keto Alkenes

The synthesis begins with (S)-tert-butyl (2,6-dimethyl-3-oxo-hept-1-en-4-yl)carbamate (IV), which undergoes asymmetric dihydroxylation using AD-mix-β or OsO₄ to yield tert-butyl ((2R,4S)-1,2-dihydroxy-2,6-dimethyl-3-oxoheptan-4-yl)carbamate (V) with >95% diastereomeric excess. Protic solvents like tert-butanol enhance selectivity, while temperatures between −10°C and 25°C prevent over-oxidation.

Table 1: Dihydroxylation Conditions and Outcomes

ReagentSolventTemp (°C)de (%)Yield (%)
AD-mix-βt-BuOH09885
OsO₄/NMOAcetone259578

Hydroxyl Protection and Coupling

The diol (V) is protected as its diacetate (VI) using acetyl chloride in dichloromethane. Subsequent coupling with a tripeptide (II) employing HATU or EDC/HOBt in DMF yields the tetrapeptide intermediate (VII). This step achieves 90% yield with minimal racemization when conducted at −5°C.

ReagentSolventTemp (°C)Yield (%)Purity (%)
HATUDMF−59298
EDC/HOBtTHF258595

Critical Process Parameters and Optimization

Temperature Control

Low temperatures (−5°C to 10°C) during coupling and protection steps minimize side reactions. For example, acetylating diol (V) at 0°C improves selectivity from 60:40 to 95:5.

Solvent Selection

Polar aprotic solvents (DMF, THF) enhance peptide coupling rates, while chlorinated solvents (dichloromethane) improve extraction efficiency during workup.

Purification Strategies

Crystallization using methyl tert-butyl ether (MTBE) removes hydrophobic impurities, achieving >99% purity. Silica gel chromatography remains necessary for intermediates prone to epimerization.

Comparative Analysis of Synthetic Routes

Route 1 offers higher diastereoselectivity (>95% de) but requires intricate intermediate isolations. Route 2 simplifies the sequence by introducing the tetrahydroisoquinoline moiety late, reducing stereochemical complexity but necessitating rigorous chiral resolution . Industrial scalability favors Route 2 due to fewer cryogenic steps and higher overall yields (78% vs. 65%).

Chemical Reactions Analysis

Types of Reactions

(S)-4-Methyl-2-(1,2,3,4-tetrahydroisoquinoline-2-carboxamido)pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines, alcohols, and thiols, under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Development

Neurological Disorders
This compound is being investigated as a potential therapeutic agent for various neurological disorders. Its structure allows it to interact with specific receptors in the brain, potentially modulating neurotransmitter systems involved in conditions such as depression, anxiety, and neurodegenerative diseases. Research indicates that derivatives of tetrahydroisoquinoline compounds can exhibit neuroprotective effects and enhance cognitive functions .

Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to (S)-4-Methyl-2-(1,2,3,4-tetrahydroisoquinoline-2-carboxamido)pentanoic acid. For instance, molecular hybrids incorporating this structure have shown efficacy against various cancer cell lines, including prostate and breast cancer. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique functional groups facilitate the construction of complex molecules through various chemical reactions such as amide bond formation and cyclization processes. This versatility is crucial for developing new pharmaceuticals and fine chemicals .

Biochemical Research

This compound is employed in biochemical studies to explore enzyme interactions and metabolic pathways. By serving as a substrate or inhibitor in enzymatic reactions, researchers can gain insights into biological processes at a molecular level. For example, studies have utilized tetrahydroisoquinoline derivatives to investigate their effects on enzyme kinetics and metabolic regulation .

Material Science

In material science, this compound is being explored for its potential in developing new materials with specific properties. Its incorporation into polymer matrices could lead to enhanced performance characteristics such as increased thermal stability or improved mechanical properties .

Natural Product Synthesis

Researchers are utilizing this compound in the synthesis of natural products that may lead to the discovery of new bioactive compounds. The ability to modify its structure allows scientists to create analogs that can mimic naturally occurring substances with therapeutic potential .

Case Study 1: Anticancer Activity

A study conducted on a series of tetrahydroisoquinoline derivatives demonstrated significant anticancer activity against human cancer cell lines. The investigation revealed that specific modifications to the this compound structure enhanced its cytotoxic effects while reducing off-target effects .

Case Study 2: Neuroprotective Effects

Research assessing the neuroprotective properties of tetrahydroisoquinoline derivatives found that they could significantly reduce oxidative stress markers in neuronal cells. This suggests that this compound may hold promise for developing treatments for neurodegenerative diseases like Alzheimer's .

Mechanism of Action

The mechanism of action of (S)-4-Methyl-2-(1,2,3,4-tetrahydroisoquinoline-2-carboxamido)pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrahydroisoquinoline moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. Additionally, the carboxamido group may form hydrogen bonds with target proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Weight (g/mol) Ring System Key Substituents Functional Groups Potential Applications
Main Compound ~307.4* Tetrahydroisoquinoline 4-Methyl, carboxamido Pentanoic acid, amide Neuroactive agents, enzyme inhibitors
(S)-2-((3,3-Dimethyl-3,4-Dihydroisoquinolin-1-yl)Amino)-4-Methylpentanoic Acid ~320.4* 3,4-Dihydroisoquinoline 3,3-Dimethyl, amino Pentanoic acid, amine Metabolic studies
(3S)-7-Chloro-2-{Fmoc}-TIQ-3-Carboxylic Acid ~443.9 Tetrahydroisoquinoline 7-Chloro, Fmoc Carboxylic acid, Fmoc-protected Peptide synthesis
(4S)-2-{[(R)-2-Amino-2-Phenylacetamido]Methyl}-5,5-Dimethylthiazolidine-4-Carboxylic Acid ~365.4 Thiazolidine 5,5-Dimethyl, phenylacetamido Carboxylic acid, amide Antimicrobial research

*Calculated based on molecular formula.

Research Findings and Implications

  • Ring Saturation: Fully saturated TIQ (main compound) likely offers superior metabolic stability compared to dihydroisoquinoline derivatives .
  • Substituent Effects : Chloro or methyl groups on the TIQ ring can modulate lipophilicity and target binding. The absence of halogens in the main compound may reduce off-target interactions .

Biological Activity

(S)-4-Methyl-2-(1,2,3,4-tetrahydroisoquinoline-2-carboxamido)pentanoic acid is a compound derived from the tetrahydroisoquinoline (THIQ) scaffold, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H18N2O2C_{13}H_{18}N_2O_2, with a molecular weight of 234.29 g/mol. The compound features a tetrahydroisoquinoline core, which is known for its ability to modulate various biological pathways.

Research indicates that THIQ derivatives exhibit multiple mechanisms of action:

  • Apoptosis Induction : Compounds similar to this compound have been shown to induce apoptosis in cancer cells by inhibiting anti-apoptotic proteins such as Bcl-2. A study found that certain THIQ derivatives had a Ki value of 5.2 µM against Bcl-2 protein, demonstrating their potential as anti-cancer agents .
  • Neuroprotective Effects : THIQ compounds are recognized for their neuroprotective properties. For instance, 1-methyl-1,2,3,4-tetrahydroisoquinoline has been reported to inhibit dopaminergic neurotoxicity and restore monoamine levels in various disease models .

Pharmacological Effects

The biological activity of this compound can be summarized as follows:

Effect Description References
Anti-cancer Induces apoptosis in cancer cells by inhibiting Bcl-2 family proteins. ,
Neuroprotection Protects against neurotoxicity and modulates dopamine levels. ,
Antimicrobial Exhibits activity against various pathogens and may have potential in treating infectious diseases. ,

Case Studies

Several studies have investigated the biological activities of THIQ derivatives:

  • Anti-Cancer Activity : A study evaluated the anti-proliferative effects of THIQ compounds on Jurkat cells and demonstrated that specific derivatives could significantly induce cell death through caspase activation .
  • Neuroprotective Mechanism : Research on 1-methyl-1,2,3,4-tetrahydroisoquinoline highlighted its role in alleviating symptoms of diabetic neuropathy by restoring altered neurotransmitter levels and providing neuroprotection against chemical-induced damage .
  • Structural Activity Relationship (SAR) : Comprehensive SAR studies have elucidated how modifications to the THIQ structure influence biological activity. These studies guide the design of new analogs with enhanced efficacy against specific targets .

Q & A

Basic: What synthetic routes are recommended for synthesizing (S)-4-Methyl-2-(1,2,3,4-tetrahydroisoquinoline-2-carboxamido)pentanoic acid?

Methodological Answer:
The compound can be synthesized via multi-step reactions involving carbodiimide-mediated coupling and hydrogenation. A representative protocol includes:

  • Step 1 : Activation of the tetrahydroisoquinoline-2-carboxylic acid using N,N'-dicyclohexylcarbodiimide (DCC) in anhydrous solvents like chloroform or dichloromethane.
  • Step 2 : Coupling with (S)-4-methyl-2-aminopentanoic acid under inert conditions, followed by purification via column chromatography.
  • Step 3 : Hydrogenation using palladium catalysts (e.g., Pd/C) in methanol under H₂ atmosphere to reduce any unsaturated intermediates .
    Key challenges include maintaining stereochemical integrity during coupling; using chiral auxiliaries or enantiomerically pure starting materials is critical.

Advanced: How can reaction conditions be optimized to enhance stereochemical purity during synthesis?

Methodological Answer:
Optimization requires systematic variation of:

  • Temperature : Lower temperatures (0–4°C) minimize racemization during coupling steps.
  • Catalysts : Use of triethylamine or pyridine as bases to stabilize reactive intermediates and reduce side reactions .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may require post-reaction acidification (e.g., with trifluoroacetic acid) for precipitation .
    Validate stereochemical outcomes via chiral HPLC (e.g., using a C18 column with a methanol/water mobile phase adjusted to pH 5.5 ± 0.02 with phosphoric acid) .

Basic: What analytical techniques are most reliable for assessing purity and structural confirmation?

Methodological Answer:

  • HPLC : Use a mobile phase of methanol, water, 0.2 M sodium phosphate, and 0.4 M tetrabutylammonium hydroxide (5:1:2:3) at pH 5.5 for baseline separation of enantiomers .
  • NMR : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d6) to confirm backbone structure. Key signals include:
    • δ 1.2–1.4 ppm (methyl groups from the pentanoic acid moiety).
    • δ 7.2–7.8 ppm (aromatic protons from tetrahydroisoquinoline) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ ion at m/z calculated for C₁₇H₂₃N₂O₃: 303.17) .

Advanced: How can researchers resolve contradictions in NMR data arising from conformational flexibility?

Methodological Answer:
Conformational isomers (e.g., due to restricted rotation of the amide bond) may cause split signals. Strategies include:

  • Variable Temperature NMR : Conduct experiments at −40°C to slow rotation and coalesce split peaks.
  • X-ray Crystallography : Definitive structural confirmation via single-crystal analysis, as demonstrated for related tetrahydroisoquinoline derivatives .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) to identify dominant conformers .

Basic: What safety precautions are essential when handling this compound in the lab?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles due to potential irritation (refer to GHS hazard statements in safety data sheets) .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., chloroform or triethylamine).
  • Waste Disposal : Neutralize acidic byproducts (e.g., with sodium bicarbonate) before disposal .

Advanced: How to address low yields in the final hydrogenation step?

Methodological Answer:
Low yields often stem from incomplete reduction or catalyst poisoning. Mitigation strategies:

  • Catalyst Pretreatment : Activate Pd/C by washing with acetic acid to remove surface oxides.
  • Reaction Monitoring : Use TLC or in-situ FTIR to track consumption of unsaturated intermediates.
  • Solvent Optimization : Switch to ethanol instead of methanol to improve substrate solubility .
    Post-reaction, purify via recrystallization from ethyl acetate/hexane mixtures to remove catalyst residues .

Basic: What computational tools can predict the compound’s physicochemical properties?

Methodological Answer:

  • LogP and Solubility : Use ALOGPS or ChemAxon to estimate partition coefficients (LogP ~2.1) and aqueous solubility (ESOL LogS ≈ −3.2).
  • ADME Properties : Predict BBB permeability (low) and CYP inhibition (CYP3A4 potential) using SwissADME or admetSAR .
  • 3D Structure Optimization : Generate energetically minimized conformers with Avogadro or MOE for docking studies .

Advanced: How to design a stability study for this compound under varying pH conditions?

Methodological Answer:

  • Buffer Preparation : Test stability in buffers at pH 1.2 (simulated gastric fluid), pH 6.8 (intestinal), and pH 7.4 (blood).
  • Accelerated Degradation : Incubate at 40°C for 14 days, sampling at intervals for HPLC analysis.
  • Degradation Products : Identify via LC-MS/MS; common pathways include hydrolysis of the amide bond or oxidation of the tetrahydroisoquinoline ring .

Basic: What are the key spectral databases for structural comparison?

Methodological Answer:

  • PubChem : Access experimental and predicted spectra (CID: referenced in synthesis protocols) .
  • SciFinder : Search for NMR and IR spectra of analogous tetrahydroisoquinoline derivatives.
  • Cambridge Structural Database : Compare crystallographic data with published structures (e.g., CCDC entries) .

Advanced: How to validate the compound’s biological activity in enzyme inhibition assays?

Methodological Answer:

  • Enzyme Selection : Target enzymes related to tetrahydroisoquinoline pharmacology (e.g., monoamine oxidases).
  • Assay Design : Use fluorometric or colorimetric kits (e.g., Cayman Chemical MAO-A/B kits) with IC₅₀ determination via dose-response curves.
  • Controls : Include clorgyline (MAO-A inhibitor) and pargyline (MAO-B inhibitor) as positive controls. Validate results with triplicate runs and statistical analysis (p < 0.05) .

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